molecular formula C12H10N2O3S B285617 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone

Cat. No.: B285617
M. Wt: 262.29 g/mol
InChI Key: DUQFKAHJMBZSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone, also known as PDFO, is a compound that has attracted significant attention in the scientific community due to its potential applications in various areas of research. PDFO is a heterocyclic compound that contains a furanone ring and an oxadiazole ring, which are connected by a thioether linkage.

Mechanism of Action

The mechanism of action of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to have potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its biological activities. Additionally, further research is needed to evaluate the safety and efficacy of this compound in vivo, which can pave the way for its clinical development as a new drug candidate.

Synthesis Methods

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with dihydropyran-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has been found to be effective against a variety of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anticancer activity by inducing apoptosis in cancer cells.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]oxolan-2-one

InChI

InChI=1S/C12H10N2O3S/c15-11-9(6-7-16-11)18-12-14-13-10(17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

DUQFKAHJMBZSBJ-UHFFFAOYSA-N

SMILES

C1COC(=O)C1SC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

C1COC(=O)C1SC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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